molecular formula C19H20N2O4S2 B2718802 4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide CAS No. 941987-23-1

4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide

Cat. No.: B2718802
CAS No.: 941987-23-1
M. Wt: 404.5
InChI Key: OBXJPWIYSFSSRX-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide is a sulfonamide derivative featuring a 4-methoxyphenylsulfonyl group, a butanamide linker, and a 2-methylbenzo[d]thiazol-6-yl moiety.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13-20-17-10-5-14(12-18(17)26-13)21-19(22)4-3-11-27(23,24)16-8-6-15(25-2)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXJPWIYSFSSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The methoxyphenyl group can undergo nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide involves its interaction with specific molecular targets. For example, as a potential COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The molecular pathways involved include the inhibition of the COX-2 enzyme and the subsequent reduction in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Sulfonyl-Containing Analogs

Sulfonyl groups are critical for hydrogen bonding and electronic effects. Key analogs include:

Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)
  • Structural Similarities : Shares the 4-methoxyphenylsulfonyl group.
  • Differences : Sch225336 is a bis-sulfone with a methanesulfonamide tail, unlike the target’s butanamide-benzothiazole core.
  • Activity : Sch225336 is a CB2-selective ligand, suggesting that 4-methoxyphenylsulfonyl groups may enhance receptor binding in neurological targets .
Triazole Derivatives (Compounds [7–9] from )
  • Structural Similarities : Contain halogen-substituted phenylsulfonyl groups (e.g., Cl, Br).
  • Differences : Use 1,2,4-triazole cores instead of benzothiazole.
  • Spectral Data : IR spectra show C=S stretches (~1247–1255 cm⁻¹) and absence of C=O bands after triazole formation, contrasting with the target’s stable amide C=O (~1660–1680 cm⁻¹) .

Table 1: Sulfonyl Group Comparisons

Compound Sulfonyl Substituent Core Structure Key Spectral Features (IR) Known Activity
Target Compound 4-methoxyphenyl Butanamide-Benzothiazole C=O (~1680 cm⁻¹), S=O (~1250 cm⁻¹) Unknown
Sch225336 4-methoxyphenyl Bis-sulfone S=O (~1250 cm⁻¹) CB2-selective ligand
Triazoles Halophenyl (Cl, Br) 1,2,4-Triazole C=S (~1247–1255 cm⁻¹) Not specified

Benzo[d]thiazol-Containing Analogs

The 2-methylbenzo[d]thiazol-6-yl group is a hallmark of antimicrobial and anticancer agents.

4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide ()
  • Structural Similarities : Same benzothiazole substitution (6-yl) and methyl group.
  • Differences : Shorter benzamide chain vs. the target’s butanamide-sulfonyl linker.
  • Synthesis : Likely formed via amide coupling, as evidenced by NMR data (δ 7.8–8.2 ppm for aromatic protons) .
850348-59-3 (2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide)
  • Structural Similarities : Shares the N-(2-methylbenzo[d]thiazol-6-yl) group.
  • Differences: Phenoxyacetamide chain vs. sulfonyl-butanamide.
  • Implications: The phenoxy group may reduce hydrophobicity compared to the target’s sulfonyl moiety .

Table 2: Benzo[d]thiazol Derivatives

Compound (Source) Amide Substituent Additional Groups Synthesis Clues
Target Compound Butanamide-sulfonyl 4-methoxyphenyl Likely sulfonylation/amide coupling
4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide Benzamide 4-methoxybenzoyl Amide coupling (NMR-confirmed)
850348-59-3 Phenoxyacetamide 4-fluorophenoxy Not specified

Amide Linker Variations

The butanamide chain in the target compound offers greater flexibility than shorter analogs:

  • Benzamide () : Rigid aromatic core may limit binding pocket interactions.
  • Butanamide : Extended chain could enhance hydrophobic interactions or improve solubility.

Biological Activity

4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4S2C_{19}H_{20}N_{2}O_{4}S_{2}, with a molecular weight of 404.5 g/mol. The compound features a sulfonamide linkage, which is known to enhance biological activity by improving solubility and bioavailability.

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₄S₂
Molecular Weight404.5 g/mol
CAS Number941987-23-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonyl group may facilitate binding to target proteins, enhancing the compound's efficacy. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, similar to other compounds in its class.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzothiazole derivatives possess potent antifungal activity against various pathogens, suggesting potential applications in treating fungal infections .

Anticancer Potential

The compound's structural characteristics may also confer anticancer properties. In vitro assays have shown that related benzothiazole derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways. This indicates a promising avenue for further research into its potential as an anticancer agent.

Case Studies and Research Findings

  • Fungicidal Activity : A recent study highlighted the fungicidal activity of benzothiazole derivatives against Fusarium graminearum, with some compounds exhibiting EC50 values significantly lower than commercial fungicides . This suggests that this compound could be effective in agricultural applications.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications to the benzothiazole moiety can enhance biological activity. For instance, increasing hydrophobic interactions through structural modifications has been shown to improve enzyme inhibition rates.
  • In Vivo Studies : Although most studies focus on in vitro results, preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. Such studies will help establish dosage guidelines and safety profiles.

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